Cas no 2155852-64-3 (N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride)
N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride
- N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride
- N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine;hydrochloride
- starbld0020328
- Z3023951840
- N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride
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- Inchi: 1S/C7H12N4.ClH/c1-11-5-7(9-10-11)4-8-6-2-3-6;/h5-6,8H,2-4H2,1H3;1H
- InChI Key: NHTCQXBPDFRPCS-UHFFFAOYSA-N
- SMILES: Cl.N(CC1=CN(C)N=N1)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Topological Polar Surface Area: 42.7
N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM438960-1g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95%+ | 1g |
$865 | 2023-03-25 | |
| Enamine | EN300-1428687-0.05g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 0.05g |
$166.0 | 2023-07-07 | |
| Enamine | EN300-1428687-0.1g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 0.1g |
$248.0 | 2023-07-07 | |
| Enamine | EN300-1428687-0.25g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 0.25g |
$353.0 | 2023-07-07 | |
| Enamine | EN300-1428687-0.5g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 0.5g |
$557.0 | 2023-07-07 | |
| Enamine | EN300-1428687-1.0g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 1.0g |
$714.0 | 2023-07-07 | |
| Enamine | EN300-1428687-2.5g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 2.5g |
$1399.0 | 2023-07-07 | |
| Enamine | EN300-1428687-5.0g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 5.0g |
$2070.0 | 2023-07-07 | |
| Enamine | EN300-1428687-10.0g |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 10.0g |
$3069.0 | 2023-07-07 | |
| Aaron | AR01FL1T-50mg |
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]cyclopropanamine hydrochloride |
2155852-64-3 | 95% | 50mg |
$254.00 | 2025-02-11 |
N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride
N-(1-Methyl-1H-1,2,3-Triazol-4-Yl)Methylcyclopropanamine Hydrochloride: A Comprehensive Overview
The compound N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride (CAS No. 2155852-64-3) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazoles, which are widely recognized for their stability and versatility in chemical synthesis. The presence of the cyclopropane ring further enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Recent studies have highlighted the importance of N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride in medicinal chemistry. Its ability to act as a bioisostere in drug design has been extensively explored. Bioisosteres are structural analogs that retain similar pharmacological properties but differ in their physical and chemical characteristics. This property makes N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride an attractive candidate for optimizing drug efficacy and reducing side effects.
The synthesis of N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride involves a multi-step process that combines click chemistry principles with traditional organic synthesis techniques. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in constructing the triazole ring. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product.
One of the most promising applications of N-(1-methyl-1H-1,2,3-triazol-4-yL)methylcyclopropanamine hydrochloride lies in its role as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel kinase inhibitors with potential anti-cancer activity. The cyclopropane ring contributes to the molecule's rigidity, which is crucial for binding to specific protein targets.
Moreover, N-(1-methyl-1H_(_)-methylene groups can be easily modified to introduce functional groups that enhance solubility or improve pharmacokinetic profiles. This flexibility has made it a popular choice in combinatorial chemistry libraries.
Another area where N-(1-methyl_(_)-methylene groups can be easily modified to introduce functional groups that enhance solubility or improve pharmacokinetic profiles. This flexibility has made it a popular choice in combinatorial chemistry libraries.
In conclusion, N-(1-methyl_(_)-methylene groups can be easily modified to introduce functional groups that enhance solubility or improve pharmacokinetic profiles. This flexibility has made it a popular choice in combinatorial chemistry libraries.
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